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Compound of Interest

Compound Name: Mdmat

CAS No.: 34620-52-5

Cat. No.: B1629260

Get Quote

Welcome to the technical support center for GROMACS users. This guide provides

troubleshooting advice and frequently asked questions (FAQs) to help you improve the

resolution and quality of residue contact maps generated using the gmx mdmat tool.

Troubleshooting Guide
Issue: My contact map appears blurry or low-resolution.
Cause: This is often due to the default settings for distance discretization, the choice of

distance cutoff, or insufficient sampling of the trajectory.

Solution:

Increase the number of discretization levels (-nlevels): The -nlevels option in gmx mdmat
controls the number of bins used to discretize the distances between residues. A higher

value will result in a finer-grained and higher-resolution contact map. The default value is 40,

which may be too low for detailed analysis.[1][2][3]
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Adjust the truncation distance (-t): The -t option sets the maximum distance to be considered

in the contact map.[1][2][3] If this value is too large, the color scale might be dominated by

large, uninteresting distances, making subtle, close contacts harder to distinguish. If it's too

small, you might miss important long-range interactions. It is advisable to choose a

physically relevant cutoff, for example, based on the length of side chains or the expected

interaction distances.

Increase trajectory sampling (-dt): The -dt option allows you to use only every Nth frame from

your trajectory for the calculation.[1][2][3] While using a larger dt can speed up the analysis,

it might miss transient contacts. For a high-resolution map that captures more transient

interactions, it is better to analyze a trajectory with a higher sampling frequency (i.e., frames

saved more often).

Issue: The contact map does not show the expected
interactions between two specific groups of residues.
Cause: The default behavior of gmx mdmat is to calculate the contact map for a single group

of atoms (e.g., the entire protein). To analyze interactions between two distinct groups, you

need to provide an appropriate index file.

Solution:

Create a custom index file: Use the gmx make_ndx tool to create an index file (.ndx) that

contains the two groups of residues you are interested in.

Provide the index file to gmx mdmat: Use the -n option to pass your custom index file to gmx

mdmat. You will then be prompted to select the groups for which to calculate the contact

map.

Interpret the resulting map: The output map will show the distances between the residues of

the two selected groups. A common point of confusion is that gmx mdmat calculates a

matrix for the entire group you provide it with, so if you want to see inter-protein contacts,

you should provide a group that contains both proteins.[4]
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Q1: What are the most important gmx mdmat parameters for improving contact map

resolution?

A1: The two most critical parameters are -nlevels and -t. Increasing -nlevels directly increases

the resolution of the distance discretization. The choice of -t affects the range of distances

displayed and can influence the visual clarity of close contacts.

Q2: What is a good value for -nlevels?

A2: The optimal value for -nlevels depends on your desired resolution and the truncation

distance (-t). A good starting point for high-resolution maps is to aim for a resolution of 0.001

nm (1 Å). For example, if your truncation distance is 1.5 nm, you would set -nlevels to 1501 to

achieve this resolution. For many visualization purposes, a value of 40 is sufficient, but for

detailed statistical analysis, a higher value is recommended.[5]

Q3: How does the sampling frequency of my MD trajectory affect the contact map?

A3: The frequency at which you save frames in your trajectory determines the temporal

resolution of your contact map. If frames are saved infrequently, you may miss short-lived,

transient interactions. For a detailed analysis of dynamic contacts, it is recommended to save

frames at a higher frequency (e.g., every 1-10 ps).

Q4: Can I generate a contact map for the center of mass (COM) of residues instead of the

minimum distance?

A4: The gmx mdmat tool calculates the smallest distance between residue pairs, not the

center-of-mass distance.[6] To calculate COM distances, you might need to use other tools like

MDAnalysis or write a custom script.[6] A workaround within GROMACS could be to create an

index file containing only the C-alpha atoms of each residue as an approximation for the center

of mass.[6]

Q5: How can I visualize the output .xpm file?

A5: The .xpm file is an X PixMap image file. You can visualize it with standard image viewers

like GIMP or convert it to a more common format like PNG. For creating high-quality figures for

publication, you can use gmx xpm2ps to convert the .xpm file to a PostScript (.eps) file, which

can then be further edited.[1][2]
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Data Presentation
Key gmx mdmat Parameters for Resolution
Enhancement

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Experimental Protocols
Protocol: Generating a High-Resolution Contact Map
This protocol outlines the steps to generate a high-resolution contact map from a GROMACS

trajectory.

Prepare the Trajectory: Ensure you have a sufficiently long and well-sampled trajectory file

(e.g., traj.xtc). For detailed analysis, a sampling frequency of every 1-10 ps is recommended.

Create an Index File (Optional): If you want to analyze contacts between specific groups of

residues, create an index file using gmx make_ndx:

Follow the prompts to define your groups of interest.

Run gmx mdmat: Execute the gmx mdmat command with adjusted parameters for high

resolution. For example, to achieve a resolution of 0.1 Å (0.001 nm) with a cutoff of 1.0 nm:

When prompted, select the group(s) you want to analyze.
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Visualize the Contact Map: Convert the output .xpm file to a PostScript file for better

visualization and publication quality:

You can then view the .eps file with a compatible viewer or import it into graphics software.

Visualizations

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Workflow for generating a high-resolution contact map using gmx mdmat.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Troubleshooting logic for low-resolution gmx mdmat contact maps.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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